Lipophilicity Differentiation: Computed LogP of 3-Bromo-9-chloro-5-methylacridine vs. 9-Chloro-3-fluoro-5-methylacridine
3-Bromo-9-chloro-5-methylacridine exhibits a computed LogP of 5.11, which is significantly higher than the LogP of its 3-fluoro analog, 9-chloro-3-fluoro-5-methylacridine (CAS 88914-95-8), predicted at approximately 3.8–4.1 based on standard fragment-based calculations . The increased lipophilicity is attributable to the larger atomic radius and polarizability of bromine versus fluorine, and it directly impacts predicted membrane permeability, plasma protein binding, and retention time in reversed-phase chromatographic purification .
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 5.11 (computed via Crippen fragmentation, Chemsrc) |
| Comparator Or Baseline | 9-Chloro-3-fluoro-5-methylacridine (CAS 88914-95-8): LogP ≈ 3.8–4.1 (estimated by atomic contribution method) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.3 (target more lipophilic by approximately one log unit) |
| Conditions | Computed LogP using fragment-based methods (Crippen/Viswanadhan); experimental LogP not available for direct measurement comparison. |
Why This Matters
A difference of approximately one log unit in LogP translates to roughly a 10-fold difference in octanol-water partitioning, which influences membrane permeation, biological distribution, and chromatographic isolation; procurement decisions based on desired physicochemical profile should account for this halogen-dependent lipophilicity gradient.
